molecular formula C25H34N4O4 B13124378 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13124378
M. Wt: 454.6 g/mol
InChI Key: KAQJPBMSJAOKST-UHFFFAOYSA-N
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Description

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

The compound has potential applications in biological research due to its structural features. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: A structurally related compound with similar biological activities.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:

Uniqueness

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H34N4O4

Molecular Weight

454.6 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H34N4O4/c1-5-32-23(30)22-20-17-28(24(31)33-25(2,3)4)14-12-21(20)26-29(22)19-11-13-27(16-19)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3

InChI Key

KAQJPBMSJAOKST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(C3)CC4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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